Iskedyl

Cerebrovascular Pharmacology Neurotransmitter Release Ergot Alkaloids

Iskedyl (also referenced as PF is a fixed-dose pharmaceutical combination identified by CAS Registry Number 96743-85-0. It consists of two ergot-alkaloid derived constituents: raubasine (ajmalicine, δ-yohimbine) and dihydroergocristine (DHEC), combined in a distinctive 14:1 molar ratio.

Molecular Formula C56H65N7O8
Molecular Weight 964.2 g/mol
CAS No. 96743-85-0
Cat. No. B1200603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIskedyl
CAS96743-85-0
Synonymsdihydroergotoxine - raubasine
dihydroergotoxine, raubasine drug combination
Iskedyl
PF 50
Molecular FormulaC56H65N7O8
Molecular Weight964.2 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
InChIInChI=1S/C35H41N5O5.C21H24N2O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;12-,15-,16+,19-/m10/s1
InChIKeyXURQZIBTFJHPOR-QJPWSZLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iskedyl (CAS 96743-85-0): A Fixed-Ratio Raubasine–Dihydroergocristine Combination for Cerebral and Peripheral Vasoregulation


Iskedyl (also referenced as PF 50) is a fixed-dose pharmaceutical combination identified by CAS Registry Number 96743-85-0. It consists of two ergot-alkaloid derived constituents: raubasine (ajmalicine, δ-yohimbine) and dihydroergocristine (DHEC), combined in a distinctive 14:1 molar ratio [1]. Iskedyl is classified under the ATC system as a peripheral vasodilator (C04AE54) [2]. Unlike single-agent vasodilators or other in-class ergot-alkaloid mixtures, Iskedyl's specific pairing of a presynaptic alpha-adrenoceptor antagonist (raubasine) with a partial alpha-2 agonist/alpha-1 antagonist (dihydroergocristine) produces a dual pharmacodynamic profile resulting in a more comprehensive sympathetic blockade than either component alone [3].

Why Raubasine Alone, Dihydroergocristine Alone, or Other Ergot Alkaloid Combinations Cannot Substitute for Iskedyl (CAS 96743-85-0)


Generic substitution or in-class switching is precluded by the unique pharmacodynamic interplay within Iskedyl's fixed 14:1 molar ratio. Raubasine as a monotherapy acts as a presynaptic alpha-receptor antagonist, which increases stimulation-induced neurotransmitter release, an effect that is directly counterbalanced by dihydroergocristine's presynaptic agonist activity. Consequently, Iskedyl achieves a unique net effect of moderately decreasing neurotransmitter overflow, a profile neither constituent exhibits alone [1]. Functionally, this translates to a more complete sympathetic blockade than can be achieved by administering individual agents separately [2]. In cognitive behavioral models, raubasine alone fails to produce a statistically significant benefit, whereas the raubasine-dihydroergocristine combination (Iskedyl) demonstrates a significant attenuation of amnesia, proving non-interchangeability in a disease-relevant assay [3]. Other fixed-ratio combinations, such as almitrine-raubasine (Duxil) or dihydroergocryptine-caffeine (Vasobral), engage different molecular targets and cannot replicate Iskedyl's specific receptor occupancy profile [4].

Quantitative Differentiation Guide for Iskedyl (CAS 96743-85-0): Evidence from Head-to-Head and In-Class Comparator Studies


Differential Modulation of Neurotransmitter Release vs. Individual Constituents in Canine Basilar Arteries

In a direct head-to-head organ bath study using isolated canine basilar artery strips pre-labeled with [3H]noradrenaline or [3H]serotonin, the combination product Iskedyl (14:1 raubasine:DHEC molar ratio) exhibited a qualitatively and quantitatively distinct effect on stimulation-evoked neurotransmitter release compared to its individual constituents. Raubasine alone (7.5×10⁻⁷–7.5×10⁻⁶ M) produced a concentration-dependent increase in the stimulation-induced overflow of [3H]amine. In direct contrast, dihydroergocristine (DHEC) alone (5.4×10⁻⁸–1.8×10⁻⁶ M) caused a concentration-dependent reduction. Iskedyl, combining both agents at high concentrations, produced a moderate net decrease in overflow, functionally integrating the opposing actions of its two components into a unique, moderate presynaptic inhibitory profile [1].

Cerebrovascular Pharmacology Neurotransmitter Release Ergot Alkaloids

Superior Cognitive Efficacy in Scopolamine-Induced Amnesia Model vs. Raubasine Alone

In a comparative behavioral pharmacology study using a scopolamine-induced amnesia model in rats, the combination of raubasine with dihydroergocristine (the active principle of Iskedyl) was one of only four agents to significantly attenuate the pharmacologically induced memory deficit. Crucially, raubasine alone failed to produce a statistically significant benefit (P > 0.05; reported non-significant trend with P < 0.10 at some doses). Nicergoline, another in-class ergot alkaloid vasodilator frequently used for similar indications, also had no significant effect. The observed efficacy was selective for the combined raubasine-DHEC entity [1].

Cognitive Enhancers Behavioral Pharmacology Memory Disorders

More Complete Sympathetic Blockade vs. Individual Components in Pithed Rat Model

An in vivo evaluation of alpha-adrenoceptor blocking activity in pithed rats demonstrated that the pharmacological action of the raubasine-dihydroergocristine combination resulted from the complementary interplay of its components: raubasine acting as a pure adrenergic antagonist and DHEC acting as a partial agonist. The net result was a more complete blockade of the sympathetic system than could be achieved by administration of each individual compound alone [1]. This functional synergy is directly attributable to the specific pharmacological properties of the two active ingredients and their interaction.

Alpha-Adrenoceptor Pharmacology Sympathetic Nervous System Vasoregulation

Prevention of Catheter-Induced Vasospasm in Hyperselective Angiography: Clinical Proof-of-Concept

A clinical study on 112 patients demonstrated the practical utility of Iskedyl's specific formulation for preventing vasospasm. The intra-arterial injection of Iskedyl (containing raubasine 6.25 mg and dihydroergocristine 0.3125 mg per 2.5 mL ampule, reflecting its fixed 20:1 mass ratio) successfully overcame catheter-induced spasm in small-caliber arteries, facilitating successful hyperselective explorations of intracranial, thoracic, abdominal, and peripheral arteries. The results were described as 'most gratifying and encouraging' for routine superselective catheterization procedures [1]. This clinical application leverages the rapid, synergistic vasodilatory effect produced by the two-component mixture.

Interventional Neuroradiology Vasodilators Angiography

Recommended Scientific and Industrial Application Scenarios for Iskedyl (CAS 96743-85-0)


Investigating Cooperative Presynaptic Modulation of Neurotransmitter Release in Cerebrovascular Tissues

Researchers studying the complex interplay between alpha-2 adrenoceptor-mediated auto-inhibition and heteroreceptor control of neurotransmitter release in cerebral arteries should procure Iskedyl as a tool compound. The fixed 14:1 molar ratio of raubasine (antagonist) to dihydroergocristine (partial agonist) provides a validated means to achieve a unique integrated pharmacological profile—a moderate net decrease in stimulation-evoked [3H]NA and [3H]5-HT overflow—as established in canine basilar artery models [1].

Disease-Model Testing of Cognitive Deficits Where Single-Agent Vasodilators Have Failed

For contract research organizations (CROs) and academic labs evaluating cognitive enhancers in scopolamine-induced amnesia paradigms, the raubasine-dihydroergocristine combination serves as a validated reference compound. The 1992 study by Chopin and Briley demonstrated that raubasine alone and nicergoline both lacked significant efficacy, whereas the combination produced a statistically significant attenuation of the cognitive deficit [2]. This outcome establishes the combination (Iskedyl's active principle) as a relevant reference standard in this assay.

Mechanistic Studies on Maximal Sympatholysis by Ergot Alkaloid Combinations

Pharmacology laboratories focused on the alpha-adrenoceptor system can utilize Iskedyl to investigate the mechanism of more complete sympathetic blockade. The 1983 pithed rat studies demonstrated that the combination of a pure antagonist (raubasine) and a partial agonist (DHEC) yields a blockade greater than that achieved by either compound individually [3]. This specific combination is therefore a valuable experimental tool for studying receptor occupancy dynamics and functional antagonism.

Vascular Spasm Research and Micro-Catheterization Model Development

Research groups developing novel models of vascular spasm can reference the Bories et al. (1977) study, where intra-arterial Iskedyl was successfully used in a large cohort of 112 patients to prevent catheter-induced spasm in small-caliber arteries [4]. The specific formulation of raubasine 6.25 mg and dihydroergocristine 0.3125 mg (a 20:1 mass ratio) provides a defined starting point for procurement in related experimental interventional radiology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iskedyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.